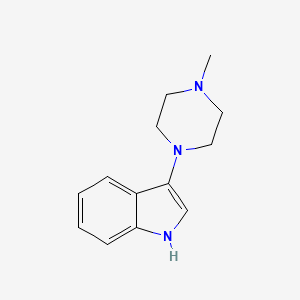

3-(4-Methylpiperazin-1-YL)-1H-indole

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCWFZGVUTXGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696864 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859164-44-6 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing potential therapeutic agents. It has shown promise in developing:

- Anticancer Drugs : Research indicates that derivatives of this compound exhibit anticancer activity against various cell lines, including those associated with lung and colorectal cancers .

- Anti-inflammatory Agents : The compound's structural features allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- CNS Disorders : Compounds derived from 3-(4-Methylpiperazin-1-YL)-1H-indole have been studied for their activity as selective ligands for serotonin receptors, which are crucial in managing cognitive functions and mood disorders .

Biological Studies

This compound is extensively used in biological research to understand its interactions with various molecular targets:

- Enzyme and Receptor Interactions : The compound serves as a probe for studying interactions with enzymes and receptors, particularly in the context of the central nervous system (CNS) and cancer biology .

- Mechanistic Studies : It aids in elucidating biological pathways by acting on specific molecular targets, thus providing insights into disease mechanisms and potential therapeutic interventions.

Chemical Biology

In chemical biology, the compound is employed to investigate biological mechanisms:

- Pathway Analysis : Its ability to interact with specific targets allows researchers to dissect complex biological pathways, contributing to the understanding of disease processes.

- Drug Development : As a lead compound, it facilitates the design of new drugs by modifying its structure to enhance efficacy and reduce side effects .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

- Synthesis of Advanced Materials : The compound is used as an intermediate in synthesizing more complex molecules, which are essential in developing new materials with specific properties.

- Pharmaceutical Manufacturing : Its derivatives are incorporated into pharmaceutical formulations aimed at treating various ailments.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Linker Presence : Most analogs (e.g., 3d, 3a) use a methylene bridge between indole and piperazine, which may increase conformational flexibility compared to the target compound's direct bond .

- Piperazine Substituents : Bulky groups (e.g., phenylsulfonyl in 4a) or aromatic substitutions (e.g., 4-methylphenyl in 3d) could enhance hydrophobic interactions but reduce solubility .

- Indole Modifications : Methoxy groups (e.g., 5-methoxy in ) may improve membrane permeability or binding affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- BACE1 Inhibition : Piperazine-linked indoles (e.g., compound 8 in ) show moderate inhibitory activity (IC50 ~20 mM), but activity drops with bulkier substituents (e.g., 42.8% decrease for compound 32) .

- Receptor Binding : Piperidine analogs (e.g., 3-(piperidin-4-yl)-1H-indole) demonstrate serotonin receptor affinity, suggesting that the target compound’s 4-methylpiperazine may similarly modulate neurotransmitter pathways .

Discussion and Implications

- Structure-Activity Relationship (SAR): Direct attachment of 4-methylpiperazine (vs. The absence of a methoxy group or sulfonyl substituent (cf. ) might limit the target compound’s solubility or target selectivity.

- Knowledge Gaps: No direct biological data exist for this compound. Synthesis and testing are needed to validate hypotheses derived from analogs.

Preparation Methods

Nucleophilic Substitution on Indole Derivatives

One common approach is the nucleophilic substitution reaction where indole or substituted indole derivatives react with 4-methylpiperazine under basic conditions. For example, potassium carbonate is used as a base under reflux to facilitate the substitution of a leaving group on the indole ring with the nucleophilic 4-methylpiperazine.

Amide Formation via Activated Carboxylic Acid Derivatives

A more controlled method involves the conversion of substituted indole-2-carboxylic acids into amide intermediates by reaction with ethyl chloroformate in the presence of a base such as triethylamine, followed by reaction with N-methylpiperazine to form the corresponding amide derivatives. This method allows for high specificity and yields in the preparation of this compound derivatives.

Reduction of Amide Intermediates

Subsequent reduction of the amide intermediates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under nitrogen atmosphere yields the desired this compound compounds. This step is critical for converting amide carbonyl groups into methylene linkages, thus completing the synthesis.

Detailed Preparation Procedure and Research Findings

The following table summarizes key preparation steps, reagents, conditions, and yields based on reported experimental data:

Industrial Scale Considerations

Industrial preparation methods optimize the above synthetic routes for scalability, reproducibility, and purity. Continuous flow reactors and automated systems are often employed to enhance reaction control and product consistency. Polar protic solvents such as methanol or ethanol are preferred for their ability to dissolve reactants and facilitate proton transfer during the reaction process.

Chemical Reaction Mechanisms and Analysis

- Amide Formation: The reaction mechanism involves activation of the carboxylic acid by ethyl chloroformate forming a reactive intermediate, which then reacts with N-methylpiperazine to form the amide bond.

- Reduction: LiAlH4 reduces the amide carbonyl to a methylene group, effectively converting the amide into the corresponding substituted indole.

- Nucleophilic Substitution: The lone pair on the nitrogen of 4-methylpiperazine attacks an electrophilic center on the indole derivative, displacing a leaving group under basic conditions.

Spectral and Analytical Data Supporting Preparation

The synthesized compounds are characterized by various spectroscopic techniques to confirm structure and purity:

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Nucleophilic substitution | Simple, direct | May require harsh conditions | Moderate | Lab and industrial |

| Amide formation + reduction | High specificity and purity | Multi-step, requires strong reductant | Good (55-65%) | Lab and pilot scale |

| Crystalline salt formation | Enhances stability and manufacturability | Requires precise control of conditions | High | Industrial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(4-methylpiperazin-1-yl)-1H-indole, and how is structural confirmation achieved?

- Answer : Synthesis typically involves multi-step protocols, such as coupling 1H-indole derivatives with 4-methylpiperazine via nucleophilic substitution or Buchwald-Hartwig amination. For example, tert-butyl-protected intermediates are used to stabilize reactive sites during synthesis . Structural confirmation relies on 1H/13C NMR to verify substituent positions (e.g., piperazine ring attachment) and HRMS for molecular weight validation .

Q. What in vitro assays are suitable for evaluating the compound’s receptor binding affinity?

- Answer : Radioligand displacement assays (e.g., using [³H]-8-OH-DPAT for 5-HT1A receptors) are standard. Competitive binding studies with transfected cell lines (e.g., HEK293 cells expressing 5-HT1A/1B/1D receptors) quantify affinity (pKi values). For example, SB-272183, a structurally related compound, demonstrated 5-HT1A/1B/1D affinities via this method .

Q. How does this compound compare to analogous indole-piperazine derivatives in terms of solubility and stability?

- Answer : The hydrochloride salt form enhances aqueous solubility, critical for in vivo studies. Stability is assessed via HPLC under physiological pH (7.4) and thermal stress (40°C). Comparative studies with 4-(piperazin-1-yl)-1H-indazole hydrochloride show that methyl substitution on the piperazine ring reduces metabolic degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution patterns) influence 5-HT receptor subtype selectivity?

- Answer : Replacing the 4-methylpiperazine group with a 3-(piperidin-4-yl) residue alters spatial orientation, impacting postsynaptic 5-HT1A agonism. For instance, piperidin-3-yl analogs show enhanced serotonin-like pharmacophore alignment, increasing 5-HT1A binding but reducing SERT affinity . Molecular docking simulations (e.g., using AutoDock Vina) can predict binding poses and guide rational design .

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:

- Perform brain homogenate binding assays to measure CNS penetration.

- Use microdialysis to monitor extracellular serotonin levels in rodent models.

- Compare metabolic stability via hepatic microsome assays (e.g., human vs. rat). SB-272183’s 30-fold selectivity over off-target receptors exemplifies rigorous cross-validation .

Q. How can computational chemistry optimize the compound’s metabolic stability without compromising target engagement?

- Answer : Quantum mechanical calculations (e.g., DFT) identify electron-deficient regions prone to cytochrome P450 oxidation. Introducing electron-withdrawing groups (e.g., -CF₃) at the indole C5 position reduces metabolic clearance, as seen in analogs like methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

- Answer : Key challenges include low yields in final coupling steps and purification of regioisomers. Strategies:

- Use flow chemistry to improve reaction control for intermediates like tert-butyl 5-(4-methylpiperazin-1-yl)-1H-indole-carboxylate .

- Employ preparative HPLC with chiral columns to isolate enantiomers.

- Optimize protecting groups (e.g., Boc vs. Fmoc) to minimize side reactions .

Methodological Considerations

- Data Contradiction Analysis : When receptor binding data conflicts with functional assays (e.g., agonist vs. antagonist activity), use calcium flux assays (FLIPR) or cAMP accumulation tests to confirm signaling pathways .

- Experimental Design : For SAR studies, prioritize parallel synthesis to generate analogs with systematic substitutions (e.g., piperazine N-alkylation, indole halogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.